N-(3-bromophenyl)-3-(propan-2-yloxy)benzamide
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Overview
Description
N-(3-bromophenyl)-3-(propan-2-yloxy)benzamide is an organic compound that belongs to the class of benzamides It features a bromophenyl group and a propan-2-yloxy group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-3-(propan-2-yloxy)benzamide typically involves the following steps:
Amidation: The formation of the benzamide core by reacting a bromophenylamine with a benzoyl chloride derivative.
Etherification: The attachment of the propan-2-yloxy group to the benzamide core.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination, amidation, and etherification reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)-3-(propan-2-yloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form different products.
Reduction: The compound can be reduced to remove the bromine atom or modify the benzamide core.
Substitution: The bromine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bromophenyl ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(3-bromophenyl)-3-(propan-2-yloxy)benzamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may be studied for its interactions with biological molecules and potential bioactivity.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It could be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-3-(propan-2-yloxy)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The exact pathways and effects depend on the context of its use, such as in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
N-(3-chlorophenyl)-3-(propan-2-yloxy)benzamide: Similar structure but with a chlorine atom instead of bromine.
N-(3-fluorophenyl)-3-(propan-2-yloxy)benzamide: Similar structure but with a fluorine atom instead of bromine.
N-(3-methylphenyl)-3-(propan-2-yloxy)benzamide: Similar structure but with a methyl group instead of bromine.
Uniqueness
N-(3-bromophenyl)-3-(propan-2-yloxy)benzamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its chlorine, fluorine, or methyl analogs. The bromine atom can participate in specific types of chemical reactions and may affect the compound’s biological activity.
Properties
IUPAC Name |
N-(3-bromophenyl)-3-propan-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2/c1-11(2)20-15-8-3-5-12(9-15)16(19)18-14-7-4-6-13(17)10-14/h3-11H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIRIYQNPWAIVJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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